Hydrogen Bond Donor Count: Zero HBD in 1-Phenyl-1H-perimidine vs. One HBD in 2-Phenyl-1H-perimidine Governs Solubility and Permeability Profiles
1-Phenyl-1H-perimidine possesses zero hydrogen bond donors (HBD = 0) because the N(1) position is occupied by a phenyl substituent, whereas 2-phenyl-1H-perimidine retains an N–H proton (HBD = 1). This difference, computed and reported in PubChem, translates into a measurable shift in lipophilicity and predicted membrane permeability. The XLogP3-AA for 1-phenyl-1H-perimidine is 3.8 [1]. For the parent perimidine (1H-perimidine, CAS 204-02-4), computed LogP is 2.72 and PSA is 28.68 Ų . The 2-phenyl analog (ChemSpider ID 333861) has a reported LogP of approximately 4.38 . The intermediate LogP of the 1-phenyl isomer (3.8), combined with zero HBD, positions it as a more membrane-permeable scaffold than the parent perimidine yet less lipophilic than the 2-phenyl analogue, offering a differentiated physicochemical window for applications where balanced permeability is critical.
| Evidence Dimension | Hydrogen Bond Donor Count and Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | HBD = 0; XLogP3-AA = 3.8; Topological PSA = 15.6 Ų |
| Comparator Or Baseline | 2-Phenyl-1H-perimidine: HBD = 1, LogP ~4.38, PSA ~28.68 Ų; Parent 1H-perimidine: HBD = 1, LogP = 2.72, PSA = 28.68 Ų |
| Quantified Difference | ΔHBD = −1 vs. both comparators; ΔLogP = +1.08 vs. parent, −0.58 vs. 2-phenyl isomer; ΔPSA = −13.08 Ų vs. parent |
| Conditions | Computed properties from PubChem (Cactvs 3.4.8.24) and ChemSpider; no experimental LogP or PSA data available |
Why This Matters
Zero HBD combined with moderate LogP makes 1-phenyl-1H-perimidine uniquely suited for applications requiring passive membrane permeability without the excessive lipophilicity that can cause poor solubility or non-specific binding—a balance not achievable with either the parent perimidine or the 2-phenyl isomer.
- [1] PubChem CID 12293735: 1H-Perimidine, 1-phenyl-. XLogP3-AA = 3.8; HBD = 0; HBA = 1; Topological PSA = 15.6 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/1H-Perimidine_-1-phenyl View Source
